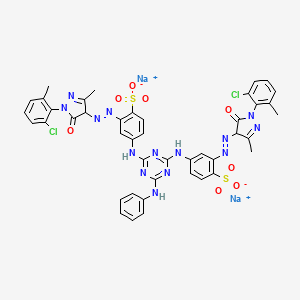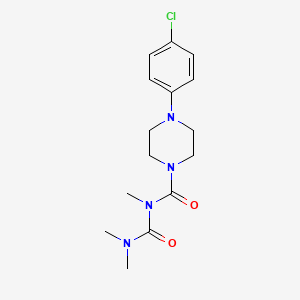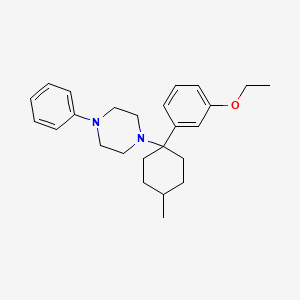
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a phenyl group and a cyclohexyl group that is further substituted with an ethoxyphenyl group and a methyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized through the hydrogenation of a suitable aromatic precursor under specific conditions.
Substitution Reactions: The cyclohexyl intermediate is then subjected to substitution reactions to introduce the ethoxyphenyl and methyl groups. This step often involves the use of reagents such as ethyl bromide and methyl iodide under basic conditions.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting the substituted cyclohexyl intermediate with a suitable diamine, such as ethylenediamine, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis also incorporates purification steps such as recrystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: A compound with similar structural features but different functional groups.
cis-1-(4-Isopropoxy-3-methoxyphenyl)-2,9-diisopropyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Another structurally related compound with different substituents.
Uniqueness
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine is unique due to its specific combination of substituents and the presence of both a piperazine ring and a substituted cyclohexyl group
Eigenschaften
CAS-Nummer |
179172-85-1 |
|---|---|
Molekularformel |
C25H34N2O |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine |
InChI |
InChI=1S/C25H34N2O/c1-3-28-24-11-7-8-22(20-24)25(14-12-21(2)13-15-25)27-18-16-26(17-19-27)23-9-5-4-6-10-23/h4-11,20-21H,3,12-19H2,1-2H3 |
InChI-Schlüssel |
HKVWLCPNTJYNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2(CCC(CC2)C)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


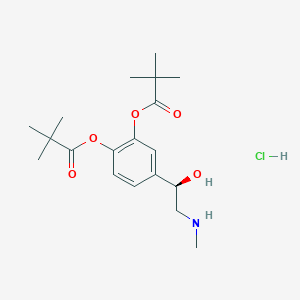
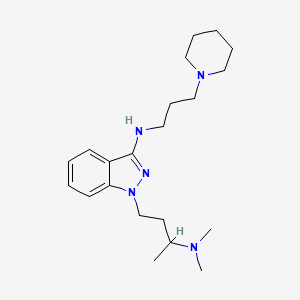

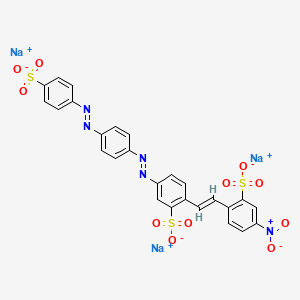
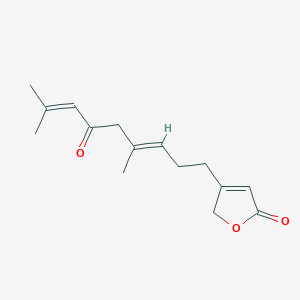
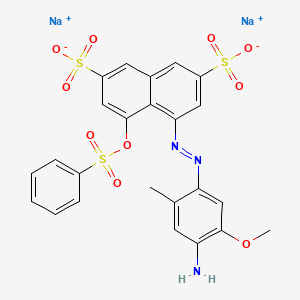

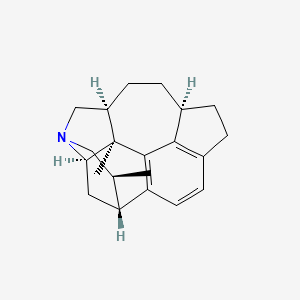
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

